![molecular formula C8H10N2O4S B1359245 4-Methoxy-3-sulfamoylbenzamide CAS No. 38500-12-8](/img/structure/B1359245.png)
4-Methoxy-3-sulfamoylbenzamide
Vue d'ensemble
Description
4-Methoxy-3-sulfamoylbenzamide is a sulfonamide compound with the chemical formula C8H10N2O4S and a molecular weight of 230.24 g/mol . This compound is characterized by the presence of a methoxy group at the 4-position and a sulfamoyl group at the 3-position on the benzamide ring. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Méthodes De Préparation
The synthesis of 4-Methoxy-3-sulfamoylbenzamide typically involves the reaction of 4-methoxybenzoic acid with chlorosulfonic acid to introduce the sulfamoyl group. The resulting intermediate is then reacted with ammonia to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-Methoxy-3-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Antiviral Properties
One of the most significant applications of 4-Methoxy-3-sulfamoylbenzamide derivatives is their potential as antiviral agents, specifically against Hepatitis B virus (HBV). A notable derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), was synthesized and evaluated for its anti-HBV activity.
Toxicity and Pharmacokinetics
In toxicity assessments, IMB-0523 exhibited low acute toxicity with a median lethal dose (LD50) of 448 mg/kg in mice, indicating a favorable safety profile for further development . Additionally, pharmacokinetic studies showed promising absorption characteristics in animal models, which are critical for evaluating the drug's potential for clinical use.
Synthesis Methodologies
The synthesis of this compound derivatives has been explored through various chemoselective methods. The automated synthesis process allows for efficient production of these compounds, which is essential for scaling up production for research and potential therapeutic applications.
Continuous Synthesis Techniques
Recent advancements in automated synthesis techniques have facilitated the continuous production of m-sulfamoylbenzamide analogues. This method enhances yield and purity while minimizing by-products, making it a valuable approach in pharmaceutical chemistry .
Case Studies
Several studies have highlighted the therapeutic potential and synthesis strategies for this compound derivatives:
- Anti-HBV Efficacy : A study focusing on IMB-0523 demonstrated its potent anti-HBV activity and low toxicity profile, paving the way for its consideration as a viable candidate for treating HBV infections .
- Synthesis Innovations : Another research paper detailed the first automated synthesis of m-sulfamoylbenzamide analogues, showcasing the efficiency and selectivity of this method in producing high-quality compounds .
Summary Table
Application Area | Findings/Details |
---|---|
Antiviral Activity | IMB-0523 shows IC50 values of 1.99 µM (wild-type) and 3.30 µM (drug-resistant) |
Toxicity Profile | LD50 value of 448 mg/kg indicates low acute toxicity |
Synthesis Methodology | Automated continuous synthesis improves yield and reduces by-products |
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-sulfamoylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
4-Methoxy-3-sulfamoylbenzamide can be compared with other sulfonamide compounds, such as:
- 4-Methoxy-3-sulfamoylbenzoic acid
- 4-Methoxy-3-sulfamoylaniline
- 4-Methoxy-3-sulfamoylphenol
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique combination of the methoxy and sulfamoyl groups in this compound contributes to its distinct properties and applications .
Activité Biologique
4-Methoxy-3-sulfamoylbenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 240.28 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been studied for its role as an enzyme inhibitor. The compound may inhibit certain enzymes by binding to their active sites, which blocks substrate access and modulates various biochemical pathways .
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various human enzymes:
- NTPDases : It has been identified as a selective inhibitor for human NTPDase enzymes, with an IC value of approximately 2.88 ± 0.13 μM for h-NTPDase1 .
Enzyme | IC Value (μM) |
---|---|
h-NTPDase1 | 2.88 ± 0.13 |
h-NTPDase2 | Sub-micromolar |
h-NTPDase3 | Sub-micromolar |
Carbonic Anhydrase Inhibition
Another significant area of research involves the inhibition of carbonic anhydrases (CAs). The compound demonstrates promising inhibitory activity against multiple isoforms of CAs, which are crucial in various physiological processes.
Isoform | Ki Range (nM) |
---|---|
hCA I | 50.8 – 966.8 |
hCA II | 6.5 – 760.0 |
hCA IV | 65.3 – 957.5 |
hCA IX | 30.8 – 815.9 |
These findings suggest that this compound could be a candidate for further development in treating conditions where these enzymes play a critical role, such as glaucoma and tumor hypoxia .
Neuroprotective Effects
Studies have also explored the neuroprotective potential of this compound through its modulation of metabotropic glutamate receptor 5 (mGluR5). It has shown promise as a positive allosteric modulator, which may help in conditions like traumatic brain injury by reducing nitric oxide production in activated microglia .
Case Studies
Several case studies highlight the biological efficacy of sulfamoylbenzamide derivatives:
-
Study on NTPDase Inhibition :
- A series of sulfamoyl-benzamide derivatives were synthesized and tested, revealing that modifications to the benzamide structure significantly affected their inhibitory potency against NTPDases.
-
Carbonic Anhydrase Isoform Study :
- Compounds derived from sulfamoyl-benzamides were evaluated against different CA isoforms, demonstrating varying degrees of inhibition that correlate with their structural features.
Propriétés
IUPAC Name |
4-methoxy-3-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-14-6-3-2-5(8(9)11)4-7(6)15(10,12)13/h2-4H,1H3,(H2,9,11)(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLIITVQFMPHDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.